molecular formula C8H5N3O2 B15233916 Pyrido[3,4-b]pyrazine-8-carboxylic acid

Pyrido[3,4-b]pyrazine-8-carboxylic acid

Katalognummer: B15233916
Molekulargewicht: 175.14 g/mol
InChI-Schlüssel: ATMVCZNUYYSYSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[3,4-b]pyrazine-8-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of pyridine and pyrazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-b]pyrazine-8-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and diaminomaleonitrile can be used, followed by cyclization and oxidation steps to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and desired application of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrido[3,4-b]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pyrido[3,4-b]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of pyrido[3,4-b]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target. Detailed studies using techniques such as molecular docking and dynamics simulations have provided insights into these interactions .

Vergleich Mit ähnlichen Verbindungen

    Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a similar fused ring system but different structural arrangement.

    Quinoxaline: A related compound with a fused benzene and pyrazine ring system.

    Imidazo[4,5-b]pyridine: Features a fused imidazole and pyridine ring system

Uniqueness: Pyrido[3,4-b]pyrazine-8-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific electronic or structural characteristics .

Eigenschaften

Molekularformel

C8H5N3O2

Molekulargewicht

175.14 g/mol

IUPAC-Name

pyrido[3,4-b]pyrazine-8-carboxylic acid

InChI

InChI=1S/C8H5N3O2/c12-8(13)5-3-9-4-6-7(5)11-2-1-10-6/h1-4H,(H,12,13)

InChI-Schlüssel

ATMVCZNUYYSYSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=CN=CC2=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.